Blood group A antigen hexaose type 2
Description
Properties
Molecular Formula |
C34H58N2O25 |
|---|---|
Synonyms |
GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc C40H68N2O30 |
Origin of Product |
United States |
Biosynthesis and Genetic Regulation of Blood Group a Antigen Hexaose Type 2
Enzymatic Pathways Leading to Blood Group A Antigen Hexaose Type 2 Formation
The synthesis of this compound is a stepwise process occurring primarily in the Golgi apparatus, where precursor carbohydrate chains are sequentially modified by specific enzymes. wikipedia.org The pathway begins with a precursor oligosaccharide chain, known as a type 2 chain, which has a terminal galactose (Gal) linked to N-acetylglucosamine (GlcNAc) in a β1-4 linkage. This precursor is first converted into the H antigen type 2, which then serves as the direct substrate for the final step in creating the A antigen.
Role of Glycosyltransferases in this compound Synthesis
Glycosyltransferases are the enzymes responsible for catalyzing the transfer of sugar moieties from an activated donor substrate to an acceptor molecule, forming glycosidic bonds. nih.gov The synthesis of the this compound is dependent on the sequential action of two distinct types of glycosyltransferases: a fucosyltransferase and an N-acetylgalactosaminyltransferase (A-glycosyltransferase). wikipedia.orgdtu.dk These enzymes are highly specific for both their sugar donor and their carbohydrate acceptor, ensuring the precise assembly of the final antigen structure.
The final step in the biosynthesis is the addition of an N-acetylgalactosamine (GalNAc) residue to the H antigen type 2 precursor. This reaction is catalyzed by the blood group A glycosyltransferase (GTA). The enzyme specifically recognizes the H type 2 structure, which is characterized by a fucose residue linked α1-2 to a terminal galactose. nih.gov The A-glycosyltransferase then transfers GalNAc from its donor substrate to the C3 hydroxyl group of that same galactose, creating the A-determinant.
The specificity of the A-glycosyltransferase for the H type 2 antigen is crucial. The enzyme shows significantly lower or no activity towards other structures, such as the uncapped type 2 chain (lacking fucose) or the type 1 H antigen, where the terminal galactose is linked β1-3 to GlcNAc. This ensures that the A antigen is only formed where the H antigen is present.
| Enzyme | Substrate | Linkage Formed | Relative Activity |
| A-Glycosyltransferase (GTA) | H Antigen Type 2 (Fucα1-2Galβ1-4GlcNAc...) | GalNAcα1-3Gal | High |
| Type 2 Chain (Galβ1-4GlcNAc...) | - | Negligible | |
| H Antigen Type 1 (Fucα1-2Galβ1-3GlcNAc...) | - | Low |
This table illustrates the substrate preference of A-Glycosyltransferase, highlighting its high specificity for the H Antigen Type 2 structure.
The formation of the H antigen, the immediate precursor to the A antigen, is catalyzed by a fucosyltransferase (FUT). wikipedia.org This enzyme attaches an L-fucose sugar to the terminal galactose of the type 2 precursor chain. Specifically, α-1,2-fucosyltransferases (such as FUT1 and FUT2) are responsible for creating the H antigen. These enzymes recognize the terminal Galβ1-4GlcNAc-R structure of the type 2 chain and transfer a fucose residue to the C2 hydroxyl group of the galactose. nih.gov The activity of these fucosyltransferases is a prerequisite for A-antigen synthesis, as the A-glycosyltransferase requires the fucosylated H-antigen as its substrate. dtu.dk
| Enzyme Family | Function | Acceptor Substrate | Linkage Specificity | Product |
| α-1,2-Fucosyltransferases (FUT1, FUT2) | H Antigen Synthesis | Type 2 precursor chain (Galβ1-4GlcNAc-R) | Fucα1-2Gal | H Antigen Type 2 |
This table summarizes the role and specificity of fucosyltransferases in creating the necessary H antigen type 2 precursor.
Donor Substrate Utilization in this compound Biosynthesis
The enzymatic reactions that build the this compound require activated sugar donors. These high-energy molecules provide the necessary monosaccharides for the glycosyltransferases. For the synthesis of the H antigen intermediate, fucosyltransferases utilize guanosine diphosphate-L-fucose (GDP-Fucose) as the fucose donor. wikipedia.org Subsequently, the A-glycosyltransferase uses uridine diphosphate-N-acetylgalactosamine (UDP-GalNAc) to transfer the terminal N-acetylgalactosamine that defines the A antigen. The availability of these donor substrates within the Golgi apparatus is essential for the entire biosynthetic pathway to proceed.
Molecular Genetics of Glycosyltransferase Expression Pertaining to this compound
The presence and activity of the glycosyltransferases essential for synthesizing the this compound are directly controlled by genetics. The ability of an individual to produce this antigen is determined by the specific alleles they inherit for the ABO and fucosyltransferase (FUT) genes. The A allele of the ABO gene codes for a functional A-glycosyltransferase (GTA). wikipedia.org Similarly, genes like FUT1 and FUT2 code for the fucosyltransferases that produce the H antigen precursor. The expression of these genes is a complex, regulated process. nih.gov
Transcriptional Regulation of A Glycosyltransferase Genes
The expression of glycosyltransferase genes is controlled at multiple levels, with transcriptional regulation being a primary mechanism. nih.gov The transcription of a specific gene, such as the A allele of the ABO gene, is governed by regulatory proteins known as transcription factors. khanacademy.org These proteins bind to specific DNA sequences, such as promoters and enhancers, which are typically located upstream of the gene. nih.govyoutube.com This binding can either increase (activate) or decrease (repress) the rate of transcription. youtube.com
The expression patterns of glycosyltransferase genes can be highly specific to different tissues and developmental stages, or they can be expressed more broadly in a "housekeeping" manner. nih.gov This differential regulation is often due to the action of specific promoter regions in the 5' region of the corresponding genes. nih.gov The control of A-glycosyltransferase gene expression ensures that the A antigen is synthesized in the correct cells and at the appropriate times. This regulation involves a complex interplay of transcription factors, co-activators, and co-repressors that respond to various cellular signals. youtube.com
Polymorphisms Affecting this compound Expression
The expression and structure of the blood group A antigen are determined by the ABO gene located on chromosome 9. frontiersin.orgahajournals.org This gene encodes the glycosyltransferase responsible for the final step in the antigen's synthesis. wikipedia.orgyoutube.com Genetic polymorphisms, primarily single-nucleotide polymorphisms (SNPs), within the ABO gene can lead to variations in the resulting enzyme's activity and specificity, thereby affecting the expression of the A antigen. ashpublications.orgnih.gov
The primary A and B alleles differ by a few key nucleotide substitutions that result in critical amino acid changes in the encoded glycosyltransferase. ashpublications.orgglycopedia.eu The A allele encodes an α-1,3-N-acetylgalactosaminyltransferase (A-transferase), which adds N-acetylgalactosamine (GalNAc) to the H antigen precursor. wikipedia.orgglycopedia.eu In contrast, the B allele encodes an α-1,3-galactosyltransferase (B-transferase) that adds D-galactose. ashpublications.org The O allele typically contains a frameshift deletion (guanine-258) near the N-terminus, which results in a truncated, inactive protein, leaving the H antigen unmodified. frontiersin.orgwikipedia.org
Beyond these primary A, B, and O alleles, numerous other allelic variants have been identified, many of which give rise to subgroups of the A antigen. ashpublications.org These subgroups, such as A2, are characterized by quantitative or qualitative differences in A antigen expression compared to the more common A1 subgroup. These variations often stem from mutations that alter the kinetic properties or stability of the A-transferase, leading to less efficient conversion of the H antigen. For instance, the A2 allele produces a transferase with a different optimal pH and a lower affinity for the UDP-GalNAc donor substrate, resulting in fewer A antigen sites on the cell surface.
The table below details some of the key polymorphisms in the ABO gene that influence the expression of the blood group A antigen.
| Polymorphism (SNP) | Location (Exon) | Amino Acid Change | Effect on A-transferase & Antigen Expression |
| c.261delG | Exon 6 | Frameshift | Results in a premature stop codon, leading to a non-functional enzyme. This is the basis for most O blood types, resulting in no A antigen expression. frontiersin.orgwikipedia.org |
| c.526C>G | Exon 7 | Leu176Arg | One of the key changes that differentiate B-transferase from A-transferase. When present with other specific SNPs, it alters enzyme specificity from GalNAc to Galactose, preventing A antigen formation. glycopedia.eu |
| c.796C>A | Exon 7 | Arg266Met | A critical substitution that, along with others, changes the enzyme's donor specificity to that of a B-transferase, thus inhibiting A antigen synthesis. glycopedia.eu |
| c.803G>C | Exon 7 | Gly268Ala | Another key polymorphism that helps confer B-transferase activity, preventing the addition of GalNAc required for the A antigen. glycopedia.eu |
| c.467C>T & c.1061delC | Exon 7 & 7 | Pro156Leu & Frameshift | The combination of this missense mutation and a deletion results in an extended but less active enzyme, characteristic of the A2 subgroup, leading to reduced A antigen expression. |
| rs8176719 | Intronic | N/A | This SNP, along with others, forms a haplotype that has been associated with variations in ABO gene expression and related phenotypes, though its direct mechanism on transferase activity is complex. nih.gov |
This table is interactive. Click on headers to sort.
These genetic variations underscore the complexity of blood group serology, where subtle changes in the ABO gene can lead to a wide spectrum of antigen expression, from the strong expression seen in the A1 phenotype to the complete absence in the O phenotype. pnas.org
Cellular Compartmentalization of this compound Synthesis
The synthesis of the blood group A antigen is a stepwise enzymatic process that occurs within specific compartments of the cell, primarily the endoplasmic reticulum (ER) and the Golgi apparatus. glycopedia.eunih.gov This spatial organization ensures the ordered addition of sugar moieties to a precursor backbone, a fundamental aspect of glycosylation. nih.gov
Glycosyltransferases, including the A-transferase encoded by the ABO gene, are type II transmembrane proteins. glycopedia.euresearchgate.net Their synthesis begins in the ER. They possess a characteristic structure with a short N-terminal cytoplasmic tail, a single transmembrane domain that anchors the protein to the membrane, and a large C-terminal catalytic domain that resides within the lumen of the ER and Golgi. glycopedia.eu
Following their synthesis and folding in the ER, these enzymes are transported to the Golgi apparatus, which is the principal site for the elongation and terminal modification of glycan chains on proteins and lipids. nih.gov The localization of specific glycosyltransferases to different sub-compartments of the Golgi (cis, medial, and trans cisternae) is crucial for the sequential assembly of complex carbohydrates. nih.gov The cytoplasmic, transmembrane, and stem regions of the glycosyltransferases contain the necessary sorting signals that dictate their precise localization within the Golgi complex. glycopedia.euresearchgate.net
The biosynthesis of the this compound involves the following compartmentalized steps:
Precursor Synthesis: The synthesis of the underlying precursor carbohydrate chain (the H antigen) is completed within the Golgi apparatus. The enzyme fucosyltransferase 1 (FUT1), encoded by the FUT1 gene, adds a fucose molecule to a type 2 precursor chain. nih.gov
Terminal Glycosylation: The final and defining step in the synthesis of the A antigen occurs in the trans-Golgi network. glycopedia.eu Here, the A-transferase (α-1,3-N-acetylgalactosaminyltransferase) is localized. glycopedia.euglycopedia.eu
Enzymatic Action: Within the lumen of the trans-Golgi, the A-transferase catalyzes the transfer of an N-acetylgalactosamine (GalNAc) molecule from a donor substrate, UDP-GalNAc, to the terminal galactose of the H antigen. glycopedia.eu This reaction requires manganese ions (Mn2+) as a cofactor. glycopedia.eu
The resulting structure, now bearing the terminal GalNAc, is the complete blood group A antigen. From the Golgi, these newly synthesized glycoproteins and glycolipids are sorted and transported to their final destination, primarily the cell surface membrane, where they become integral components. nih.gov The precise regulation of glycosyltransferase localization within the Golgi ensures the correct and efficient synthesis of the this compound. nih.gov
Advanced Structural Analysis and Conformational Dynamics of Blood Group a Antigen Hexaose Type 2
High-Resolution Structural Determination of Blood Group A Antigen Hexaose Type 2
Elucidating the precise three-dimensional architecture of the this compound requires sophisticated analytical methods capable of defining the sequence, linkage, and stereochemistry of the constituent monosaccharides.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the primary structure of glycans. nih.gov For the this compound, 1D and 2D NMR experiments are employed to assign the chemical shifts of each proton (¹H) and carbon-¹³ (¹³C) atom in the molecule.
The anomeric configuration (α or β) of each monosaccharide is determined by the coupling constant (³J(H1,H2)) and the chemical shift of the anomeric proton and carbon. researchgate.net For instance, the α-anomeric configuration is typically associated with a larger downfield chemical shift for the anomeric carbon compared to the β-configuration. nih.gov The glycosidic linkages, which define the connection points between the monosaccharides, are established using through-space correlations in Nuclear Overhauser Effect Spectroscopy (NOESY) experiments and through-bond correlations in Heteronuclear Multiple Bond Correlation (HMBC) experiments. These experiments reveal which protons and carbons are in close proximity, thereby identifying the linked atoms across the glycosidic bond.
Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for Key Glycosidic Linkages in Blood Group A-active Oligosaccharides This table is illustrative and actual values can vary based on experimental conditions.
| Linkage | Residue | Anomeric ¹H (ppm) | Anomeric ¹³C (ppm) | Linked Carbon (ppm) |
| GalNAcα1-3Gal | GalNAc | ~5.0-5.2 | ~98-100 | ~78-80 (C3 of Gal) |
| Fucα1-2Gal | Fuc | ~5.3-5.5 | ~99-101 | ~76-78 (C2 of Gal) |
| Galβ1-4GlcNAc | Gal | ~4.4-4.6 | ~103-105 | ~79-81 (C4 of GlcNAc) |
Mass spectrometry (MS) is an essential tool in glycomics for determining the composition and sequence of complex carbohydrates like the blood group A antigen hexaose. When coupled with fragmentation techniques (MS/MS or MSⁿ), it can also provide information about glycosidic linkages. Distinguishing between linkage isomers, which have the same mass but different connectivity, is a significant challenge.
Methods such as collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD) are used to fragment the oligosaccharide. The resulting fragment ions, particularly cross-ring cleavage ions, can be diagnostic of the linkage positions. For example, the fragmentation pattern of a 1-3 linked disaccharide will differ from that of a 1-4 or 1-6 linked isomer, allowing for their discrimination. Chemical derivatization, such as permethylation, is often used to improve ionization efficiency and stabilize the carbohydrate for MS analysis, leading to more predictable and informative fragmentation patterns.
While obtaining crystals of flexible oligosaccharides alone is difficult, X-ray crystallography of the this compound bound to a protein ligand, such as an antibody or a lectin, provides atomic-level detail of its bound conformation. nih.govnih.gov This technique reveals the precise three-dimensional arrangement of the carbohydrate atoms and the specific interactions (e.g., hydrogen bonds, van der Waals forces) it forms with the protein's binding pocket. nih.gov
Computational Modeling and Molecular Dynamics Simulations of this compound
Computational methods complement experimental data by providing insights into the dynamic nature of the blood group A antigen hexaose in solution. nih.govnih.gov
The blood group A antigen hexaose is not a rigid structure. researchgate.net The glycosidic linkages that connect the monosaccharide units act as flexible joints, allowing the oligosaccharide to adopt a wide range of conformations in solution. Molecular dynamics (MD) simulations are computational techniques used to study this flexibility. biorxiv.org By simulating the movements of every atom in the molecule over time, MD simulations can map the accessible conformational landscape of the hexaose. nih.govbiorxiv.org These simulations reveal that the molecule exists as an ensemble of interconverting conformers, rather than a single static structure. This inherent flexibility is crucial for its ability to adapt and bind to various protein receptors. researchgate.net
The conformation of the hexaose is defined by the torsion angles (also known as dihedral angles) of each glycosidic linkage. researchgate.net These angles, typically denoted as phi (Φ) and psi (Ψ), describe the rotation around the bonds connecting the sugar rings. While there is considerable flexibility, certain combinations of Φ and Ψ angles are energetically more favorable than others.
Table 2: Typical Low-Energy Glycosidic Torsion Angles (Φ/Ψ) for Key Linkages in Blood Group Antigens This table presents generalized values from computational studies; specific values depend on the force field and simulation conditions.
| Glycosidic Linkage | Φ (H-C1-O-Cx) | Ψ (C1-O-Cx-Hx) |
| α1-2 | 85° to 100° | -120° to -145° |
| α1-3 | 55° to 70° | -15° to -35° |
| β1-3 | 60° to 75° | 170° to 180° |
| β1-4 | 75° to 90° | 165° to 175° |
Biophysical Characterization of this compound in Solution
The behavior of the this compound in solution is governed by a complex interplay of its inherent structural features and its interactions with the surrounding solvent molecules. Understanding these properties is fundamental to elucidating its biological activity.
Hydrodynamic Properties and Solution Conformation
The conformation of the this compound in solution is a subject of ongoing research, with various studies presenting a nuanced view of its flexibility. Molecular dynamics simulations of fragments of blood group A oligosaccharides suggest that while the pyranose rings of the individual monosaccharide units remain in stable chair conformations, the dihedral angles of some glycosidic linkages can exhibit transitions on a timescale of 30-50 picoseconds. buffalo.edu This indicates a degree of internal motion that is highly dependent on the stereochemistry of the linkages. buffalo.edu
However, other studies utilizing nuclear magnetic resonance (NMR) spectroscopy on related blood group A tetrasaccharide alditols suggest a more defined structure, pointing towards a single unique conformation in solution. This view is supported by the analysis of 1H nuclear Overhauser enhancement (NOE) data, which is consistent with a single conformation across a range of temperatures and solvent conditions. buffalo.edu
| Property | Description | Supporting Evidence |
| Pyranose Ring Conformation | The individual monosaccharide rings (GalNAc, Fuc, Gal, GlcNAc, Glc) are conformationally stable, predominantly adopting the rigid chair form. | Molecular dynamics simulations show no transitions from the chair conformation over long simulation times (up to 800 ps). buffalo.edu |
| Glycosidic Linkage Flexibility | The linkages between the monosaccharide units exhibit a degree of flexibility, allowing for internal motion. | Molecular dynamics simulations indicate that the dihedral angles of some glycosidic linkages undergo transitions on the picosecond timescale. buffalo.edu |
| Overall Solution Conformation | The molecule likely exists in a dynamic equilibrium, with a preferred three-dimensional structure but with the capacity for conformational fluctuations. | NMR studies on related structures suggest a single average conformation, while computational models point to the existence of multiple, energetically accessible conformations. buffalo.edu |
Interaction with Water Molecules and Solvent Accessibility
The interaction of the this compound with water is a key determinant of its solubility and its presentation to binding partners such as antibodies and enzymes. The surface of the oligosaccharide is decorated with numerous hydroxyl groups and acetamido groups, which can act as both hydrogen bond donors and acceptors, facilitating extensive interactions with the surrounding water molecules.
The solvent accessible surface area (SASA) is a measure of the portion of the molecule's surface that is exposed to the solvent. For the this compound, the SASA is a complex function of its three-dimensional conformation. The flexible nature of the glycosidic linkages means that the SASA is not a static value but rather a dynamic property that fluctuates as the molecule explores different conformations. Regions of the molecule that are more exposed will have a higher SASA and are more likely to be involved in interactions with other molecules. Computational methods can be used to calculate the theoretical SASA for different conformations, providing insights into which parts of the antigen are most likely to be recognized by biological receptors.
| Feature | Description | Significance |
| Hydration Shell | A layer of structured water molecules surrounds the oligosaccharide, forming hydrogen bonds with its polar groups. | This hydration shell influences the molecule's solubility, stability, and the presentation of its epitopes for molecular recognition. |
| Hydrogen Bonding | The hydroxyl and acetamido groups on the sugar rings form a dynamic network of hydrogen bonds with water. | These interactions are crucial for stabilizing the solution conformation and mediating interactions with other biomolecules. |
| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is exposed to the solvent, which is dependent on the molecule's conformation. | The SASA determines the potential interaction sites for binding partners and is a key parameter in understanding the antigen's biological function. |
Immunological Recognition and Functional Glycoimmunology of Blood Group a Antigen Hexaose Type 2
Antibody-Antigen Interactions Involving Blood Group A Antigen Hexaose Type 2
The binding of antibodies to the this compound is a highly specific event, central to the immune response against A-antigen-expressing cells. This interaction is characterized by the precise recognition of the terminal carbohydrate residues by the antibody's antigen-binding site (paratope).
Monoclonal antibodies (mAbs) have been developed that demonstrate a high degree of specificity for blood group antigens. Studies involving panels of mouse monoclonal antibodies have shown that it is possible to generate antibodies that react selectively with type 2 blood group structures, such as the this compound, without cross-reacting with type 1 chain antigens. asm.org However, the specificity is often not absolute. Many anti-carbohydrate monoclonal antibodies tend to react with a range of related structures, and very few exhibit extremely restricted specificities. asm.org For instance, some antibodies raised against A antigens may show cross-reactivity with related structures like type 3 repetitive A antigens. asm.org
The specificity of these antibodies allows them to be powerful tools. A notable example is the monoclonal antibody B2C114, which was generated from mice immunized with carcinoembryonic antigen. This antibody specifically recognizes the A blood-group antigen and can even discriminate between the A1 and A2 red blood cell (RBC) subtypes, a distinction that is critical in transfusion medicine. capes.gov.br Human monoclonal antibodies have also been developed and are used as clinical blood grouping reagents; however, these can also exhibit multispecific properties, reacting with unrelated antigens in a manner similar to natural autoantibodies. nih.gov This highlights the complex nature of antibody-glycan recognition, where a single antibody may recognize multiple, sometimes distantly related, carbohydrate epitopes.
Epitope mapping aims to identify the specific part of the antigen that is recognized by the antibody. For the this compound, the immunodominant portion of the epitope consists of the terminal non-reducing sugar residues. The key determinants are the terminal N-acetylgalactosamine (GalNAc) linked α1-3 to galactose, and the fucose (Fuc) residue linked α1-2 to the same galactose. ajol.infonih.govasm.org The presence and specific linkage of these two sugars are vital for high-affinity antibody binding. ajol.info The underlying type 2 chain (Galβ1-4GlcNAc) provides the structural backbone and influences the presentation of the terminal A-determinant.
Several advanced techniques are employed to map glycan epitopes at the molecular level:
Saturation Transfer Difference (STD) NMR: This is a powerful NMR technique used to study protein-ligand interactions in solution. glycopedia.eunih.gov It identifies the specific protons on the ligand (the glycan) that are in close proximity to the protein (the antibody) in the bound state. By irradiating the protein and observing the transfer of saturation to the ligand, a map of the binding epitope can be generated, highlighting the key sugar residues and even specific parts of those residues that make the most intimate contact. glycopedia.euichorlifesciences.com
X-ray Crystallography: This technique provides the highest resolution structural data of an antibody-antigen complex. glycoforum.gr.jp While challenging for flexible glycan molecules, obtaining a crystal structure of an antibody's Fab fragment in complex with the A-antigen hexaose would reveal the precise three-dimensional arrangement of all atomic contacts, including hydrogen bonds and van der Waals interactions, that define the binding interface. creative-biostructure.comnih.gov
Other Methods: Functional, binding-based methods like alanine (B10760859) scanning and domain exchange can also provide epitope information, though they are more commonly applied to protein antigens. creative-biostructure.com
These methods confirm that the terminal GalNAc and Fucose residues are the primary components of the epitope recognized by anti-A antibodies.
The interaction between an antibody and the this compound can be quantified by its kinetic and thermodynamic parameters. These values provide insight into the affinity, stability, and nature of the binding forces.
Kinetics: The kinetics of the interaction are described by the association rate constant (kₐ or kₒₙ) and the dissociation rate constant (kₑ or kₒff). The ratio of these constants determines the equilibrium dissociation constant (Kₑ), a measure of affinity (Kₑ = kₑ/kₐ). A low Kₑ value indicates high affinity. For example, the mAb B2C114 was noted to have a low dissociation rate from the antigen/antibody complex, indicating a stable and high-affinity interaction. capes.gov.br These parameters are typically measured using techniques like Surface Plasmon Resonance (SPR).
Thermodynamics: Thermodynamic analysis, often performed using Isothermal Titration Calorimetry (ITC), reveals the forces driving the binding event. The change in Gibbs free energy (ΔG) indicates the spontaneity of the reaction, while the changes in enthalpy (ΔH) and entropy (ΔS) describe the contributions of bond formation (like hydrogen bonds) and changes in system disorder, respectively. nih.gov Antibody-antigen interactions are reversible and are mediated by a combination of non-covalent forces, including hydrogen bonds, van der Waals forces, electrostatic interactions, and hydrophobic interactions. mdpi.comfrontiersin.org Hydrogen bonds are particularly important in carbohydrate recognition and are more stable at lower temperatures. frontiersin.org
While these principles are well-established, specific quantitative kinetic and thermodynamic data for monoclonal antibodies binding to the isolated this compound are not widely available in the literature. Such data would be invaluable for the precise characterization and engineering of anti-A antibodies.
Cellular Recognition Mechanisms of this compound
Beyond antibodies, other proteins, known as lectins and glycan-binding proteins (GBPs), can recognize and bind to the this compound. These interactions are critical in various biological processes, from cell-cell adhesion to pathogen entry.
Lectins are proteins that bind specifically to carbohydrates. Several lectins exhibit a strong preference for the blood group A determinant. Their specificity makes them invaluable as reagents in blood banking and glycobiology research. gu.se For example, the lectin from Dolichos biflorus (DBA) is famously used to distinguish A₁ from A₂ red blood cells, as it agglutinates A₁ cells strongly. nih.govgu.se Other lectins from snails, such as Helix pomatia (HPA) and Helix aspersa (HAA), are also highly specific for the terminal α-linked GalNAc of the A antigen. ajol.info
Machine learning analyses of lectin microarray data have revealed subtle differences in specificity. For instance, Aleuria Aurantia Lectin (AAL) shows a preference for fucosylated structures on a type 2 chain over a type 1 chain, though it does not recognize the complete blood group A epitope. oup.com
Interactive Data Table: Lectin Specificity for A-Antigen Related Structures
| Lectin | Source | Primary Specificity | Notes |
| DBA | Dolichos biflorus | Anti-A₁ | Used to differentiate A₁ and A₂ subtypes. nih.govgu.se |
| HPA | Helix pomatia | Anti-A | Binds terminal α-GalNAc. ajol.info |
| HAA | Helix aspersa | Anti-A | Binds terminal α-GalNAc. ajol.info |
| VVA | Vicia villosa | Anti-A | Binds specifically to A substance. ajol.info |
| PTL-II | Psophocarpus tetragonolobus | Blood Group H (Type 2) | Recognizes the precursor to the A-antigen on a type 2 chain. oup.com |
A variety of other proteins, particularly from microorganisms, have evolved to bind histo-blood group antigens as a mechanism for adhesion and infection.
Bacterial Adhesins: The blood group antigen-binding adhesin (BabA) from the bacterium Helicobacter pylori recognizes fucosylated blood group antigens, including A and B type 1 chains, on the gastric mucosa. mdpi.com Similarly, a B-subunit from Citrobacter freundii (CFXB), which is also found in some strains of enterotoxigenic E. coli (ETEC), binds with high affinity to blood group A type 2 sequences. gu.se
Viral Proteins: Viruses can also use histo-blood group antigens as receptors for entry into host cells. The major capsid protein of human noroviruses interacts with these glycans, and the binding specificity can influence an individual's susceptibility to infection. mdpi.com Enveloped viruses, such as SARS-CoV, can acquire host cell glycans, including blood group A antigens, on their surface proteins. These viral glycans can then be recognized by naturally occurring anti-A antibodies in individuals with blood groups O or B, potentially inhibiting viral adhesion and entry. nih.govfrontiersin.org This demonstrates how the interaction between a host antibody and a viral glycan, identical to the this compound, can be a component of the innate immune defense. nih.govasm.org
These interactions underscore the broad biological significance of the this compound, extending far beyond its role in determining blood type to influencing host-microbe relationships and innate immunity.
Immunogenicity and Antigenicity Studies of this compound (in vitro and ex vivo models)
The immunogenicity and antigenicity of this compound are critical parameters in fields ranging from transfusion medicine to vaccine development. While free oligosaccharides are generally poor immunogens, their ability to be recognized by antibodies (antigenicity) and to elicit an immune response, particularly when conjugated to a carrier (immunogenicity), can be rigorously assessed using a variety of in vitro and ex vivo models. oncohemakey.comnih.gov These laboratory-based assays provide a controlled environment to dissect the cellular and molecular interactions involved in the immune response to this specific carbohydrate antigen, offering advantages over animal models by allowing for higher throughput and the use of human cells from diverse populations. plos.orglonza.com
In vitro and ex vivo studies typically employ primary human immune cells to model the key stages of the immune response cascade. iqvia.com Dendritic cells (DCs), the most potent professional antigen-presenting cells (APCs), are often used to initiate the response. clinicalpub.comyoutube.com These cells capture and process the antigen for presentation to T cells. clinicalpub.commicrobiologybook.org The subsequent T-cell and B-cell responses are then quantified through various readouts. nih.gov
Commonly employed assays include:
Dendritic Cell (DC) Activation/Maturation Assays : These assays measure the ability of the antigen to activate DCs, a crucial first step in initiating an adaptive immune response. Activation is typically quantified by measuring the upregulation of cell surface markers like CD80, CD86, and MHC-II molecules via flow cytometry. iqvia.comclinicalpub.comnih.gov
T-Cell Proliferation Assays : To measure the activation and expansion of antigen-specific T cells, peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells are co-cultured with antigen-presenting cells (like DCs) that have been exposed to the antigen. youtube.com T-cell proliferation is often measured by the dilution of fluorescent dyes like Carboxyfluorescein succinimidyl ester (CFSE). youtube.comnih.gov
Cytokine Release Assays : The type and quantity of cytokines secreted by immune cells provide insight into the nature of the immune response (e.g., Th1 vs. Th2). nih.gov Techniques like Enzyme-Linked Immunosorbent Assay (ELISA), ELISpot (Enzyme-Linked Immunospot), and multiplex bead arrays are used to measure the secretion of key cytokines such as IL-2, IFN-γ, and IL-4 from cell culture supernatants. plos.orglonza.com Whole-blood assays, where the antigen is added directly to a blood sample, can also measure cytokine release and offer a high-throughput alternative. nih.gov
Antibody Production and Binding Assays : To assess the humoral response, in vitro models can measure the production of specific antibodies from B cells. nih.gov Furthermore, the antigenicity of the hexaose can be directly tested by measuring its binding affinity to known anti-A antibodies using methods like ELISA. nih.gov For example, studies on the related A-trisaccharide have used ELISA to confirm binding specificity to various anti-A IgM monoclonal antibodies. nih.gov
Research using these models on related carbohydrate antigens has shown that while B cells specific for group A carbohydrate exist in high frequencies in healthy individuals, their activation and differentiation, particularly for IgG production, have distinct requirements that can be probed in vitro. nih.gov
Interactive Data Table: Common In Vitro and Ex Vivo Immunogenicity Assays
| Assay Type | Cells Used | Primary Readout | Information Gained |
|---|---|---|---|
| DC Maturation Assay | Dendritic Cells (DCs) | Upregulation of CD80, CD86, MHC-II | Antigen Presentation Capacity |
| T-Cell Proliferation | PBMCs, CD4+ T cells, DCs | CFSE Dye Dilution | Clonal expansion of T cells |
| Cytokine Release (ELISA/ELISpot) | PBMCs, T-cells | Secretion of IL-2, IFN-γ, IL-4, etc. | Type and magnitude of T-cell response |
| Whole-Blood Assay | Whole Blood | Cytokine Secretion | Overall cell-mediated immunity profile |
| Antibody Binding (ELISA) | N/A (uses purified antigen and antibodies) | Antibody-Antigen Binding Signal | Antigenicity and epitope recognition |
The immunological potency, encompassing both antigenicity and immunogenicity, of the this compound is not an intrinsic, immutable property but is influenced by a combination of molecular and biological factors. microbiologybook.orgmicrobeonline.com
Molecular and Structural Factors:
Chemical Complexity and Structure : The immunogenicity of a substance generally increases with its chemical complexity. youtube.commicrobenotes.com For the A antigen hexaose, the specific arrangement of its six monosaccharides (GalNAcα1-3(Fucα1-2)Galβ1-4GlcNAcβ1-3Galβ1-4Glc), including its branched structure and the precise glycosidic linkages, creates a unique three-dimensional epitope. mdpi.com The terminal N-acetylgalactosamine (GalNAc) residue is the immunodominant sugar critical for recognition by anti-A antibodies. nih.gov The presence and presentation of this entire hexaose structure, as opposed to simpler trisaccharide forms, can influence the affinity and specificity of the antibody response. nih.gov
Molecular Size : Larger molecules are generally more immunogenic. microbenotes.com As a small oligosaccharide, the hexaose on its own is considered a hapten—it is antigenic (can be bound by antibodies) but not immunogenic (cannot elicit an immune response by itself). oncohemakey.comyoutube.com Its ability to induce an immune response is critically dependent on its conjugation to a larger carrier molecule.
Antigen Density and Presentation : The density and spatial arrangement of the antigen have a significant impact. Multivalent presentation, where multiple hexaose units are displayed in close proximity, can effectively cross-link B-cell receptors, leading to stronger B-cell activation. nih.gov This is a key principle behind the use of carrier molecules that allow for high-density conjugation.
Biological System Factors:
Genetic Factors of the Host : The host's genetic makeup is a crucial determinant of immune responsiveness. microbiologybook.orgmicrobenotes.com Genes within the Major Histocompatibility Complex (MHC) locus control which peptide fragments are presented to T cells. microbenotes.com While carbohydrate antigens like the hexaose are traditionally considered T-cell independent, responses can be T-cell dependent when the antigen is part of a glycoprotein (B1211001) or conjugated to a protein carrier. nih.gov In such cases, peptides from the protein component are presented via MHC, and the host's MHC genotype will influence the strength of the T-helper response that, in turn, supports antibody production against the carbohydrate. microbenotes.com Furthermore, the genes encoding the glycosyltransferases that synthesize blood group antigens (e.g., ABO, FUT1, FUT2) determine self-antigens, establishing the basis of immunological tolerance and defining what the immune system recognizes as foreign. nih.govnih.gov
Pre-existing Immunity : The ABO blood group system is unique in that individuals naturally develop antibodies (isohemagglutinins) against the A or B antigens they lack. youtube.com This is believed to be stimulated by exposure to similar carbohydrate structures on gut bacteria and other environmental sources. Therefore, the immune response to the this compound in in vitro assays can be heavily influenced by the blood type of the cell donor. A group O or B individual's cells will mount a strong secondary (memory) response, whereas a group A or AB individual will be tolerant. nih.gov
Carrier molecules are essential for converting small, non-immunogenic haptens like the this compound into effective immunogens capable of inducing a robust and lasting T-cell dependent antibody response. oncohemakey.com The carrier provides the necessary size and, critically, the T-cell epitopes required to engage helper T cells, which then provide the signals needed for B-cell activation, proliferation, class-switching (e.g., from IgM to IgG), and memory formation. youtube.comnih.gov
The process begins when the entire glycoconjugate (hexaose linked to the carrier) is recognized and internalized by an antigen-presenting cell, such as a B cell or dendritic cell. youtube.com Inside the cell, the carrier protein is processed into smaller peptides, which are then loaded onto MHC class II molecules and presented on the cell surface. nih.govclinicalpub.com A CD4+ helper T cell that recognizes this peptide-MHC complex becomes activated. This activated T cell can then provide help to a B cell that has recognized and bound the carbohydrate portion (the hexaose) of the same glycoconjugate, leading to the production of high-affinity, class-switched antibodies specific for the Blood group A antigen. youtube.com
Several types of carrier molecules are used in research and clinical development:
Large Proteins : Proteins are powerful immunogens due to their size and complexity, containing numerous potential T-cell epitopes. youtube.com Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH), Bovine Serum Albumin (BSA), and Ovalbumin (OVA). nih.gov Studies comparing carriers have often found KLH to be a particularly potent inducer of antibody responses against conjugated carbohydrate antigens. nih.govnih.gov
Detoxified Toxins : Proteins like CRM197, a non-toxic mutant of diphtheria toxin, are widely used as carriers in licensed human conjugate vaccines. mdpi.com They are known to be safe and highly immunogenic.
Synthetic Scaffolds : Synthetic polymers like polyacrylamide (PAA) can serve as a backbone to create multivalent antigens, presenting multiple copies of the hexaose. nih.gov This multivalency is effective at stimulating B cells by cross-linking their surface receptors. nih.gov
Peptide Backbones : Using a specific peptide or protein as a carrier, such as a peptide from a viral protein or a tumor-associated protein like MUC1, can simultaneously induce antibody responses against both the carbohydrate and the peptide carrier itself. nih.gov
The choice of carrier, the method of conjugation, and the density of the carbohydrate on the carrier are all critical variables that are optimized to maximize the immunogenicity of the target antigen. nih.gov
Interactive Data Table: Examples of Carrier Molecules for Carbohydrate Antigens
| Carrier Molecule | Type | Key Features | Common Use |
|---|---|---|---|
| Keyhole Limpet Hemocyanin (KLH) | Large Protein | Highly immunogenic due to large size and foreignness. | Preclinical vaccine studies, antibody production. nih.govnih.gov |
| Bovine Serum Albumin (BSA) | Large Protein | Readily available, well-characterized, immunogenic. | Experimental immunology, immunoassays. nih.gov |
| CRM197 | Detoxified Bacterial Toxin | Proven safety and efficacy in licensed human vaccines. | Clinical conjugate vaccine development. mdpi.com |
| Polyacrylamide (PAA) | Synthetic Polymer | Provides a multivalent scaffold for high-density antigen presentation. | In vitro diagnostics, antibody binding studies. nih.gov |
| MUC1 Peptide | Peptide | Can induce dual immunity against both the carbohydrate and the peptide backbone. | Cancer vaccine research. nih.gov |
Biological Roles and Expression Patterns of Blood Group a Antigen Hexaose Type 2
Role of Blood Group A Antigen Hexaose Type 2 in Cellular Adhesion and Signaling
Blood group antigens, as surface-exposed glycans, are positioned to interact with the extracellular environment and participate in cell-to-cell and cell-pathogen interactions. glycoforum.gr.jpnih.gov Their role extends beyond simple surface markers into the realms of cellular adhesion and signaling. The expression of ABO antigens on von Willebrand factor (vWF), a glycoprotein (B1211001) involved in hemostasis, highlights their integration into fundamental physiological processes. wikipedia.orgglycoforum.gr.jp
Alterations in antigen expression are linked to pathological states. For example, a reduction in A antigen expression is a noted event in the carcinogenesis of bronchial mucosa and is associated with high-grade lesions, suggesting a role in maintaining normal epithelial cell adhesion and architecture. ersnet.org Furthermore, these glycans can serve as receptors for pathogens. Research has shown that the receptor-binding domain (RBD) of the SARS-CoV-2 virus preferentially binds to type 1 blood group A antigens expressed on respiratory epithelial cells, providing a direct molecular link between this blood group and viral interaction. nih.govtransfusionnews.com
The primary and most well-understood role of blood group antigens in cell-cell recognition is in the context of the immune system. nih.govyoutube.com The presence or absence of the A antigen on red blood cells dictates transfusion compatibility, as the immune system generates antibodies against the non-self antigens it encounters. lifeblood.com.au This self/non-self-discrimination is a fundamental example of glycan-mediated cell-cell recognition. nih.govnagwa.com
Beyond immunology, these glycans are involved in interactions with microorganisms. The preferential binding of certain viruses and bacteria to specific blood group antigens on epithelial surfaces is a critical factor in host susceptibility to infection. nih.govyoutube.com For example, individuals with blood group A may have a different susceptibility to infections like Pseudomonas aeruginosa compared to other blood groups. nih.govresearchgate.net While the precise mechanisms are still being elucidated, these interactions demonstrate that the this compound functions as a recognition site for external biological entities.
Recent studies have provided correlational evidence linking blood group A to the function of specific receptors. For instance, a 2022 study found that healthy individuals with blood group A had significantly higher serum levels of angiotensin-converting enzyme 2 (ACE2), the primary receptor for SARS-CoV-2, compared to other blood groups. frontiersin.org This suggests a potential indirect modulation where the genetic background determining blood type may also influence the expression or activity of certain cell surface receptors, thereby affecting cellular signaling and physiological responses. frontiersin.org
Comparative Glycobiology of this compound Across Species
The ABO blood group system is not exclusive to humans; it is also present in other primates, including apes and Old World monkeys, indicating a shared evolutionary history. wikipedia.orgyoutube.com However, the expression and regulation of these antigens can differ significantly between species.
Studies on cynomolgus macaques (Macaca fascicularis), a common model in biomedical research, reveal complexities in ABO antigen expression. Unlike humans, macaques lack ABO antigens on their red blood cells, but express them on other tissues like the buccal mucosa. nih.gov Furthermore, discrepancies are often found between serological typing, genetic analysis (SNP), and immunohistochemical detection of the A antigen in these animals, suggesting a more complex regulatory mechanism of expression compared to humans. nih.gov For example, some macaques with the genetic makeup for type AB express only the B antigen phenotypically. nih.gov These differences underscore the species-specific evolution of glycan expression and its regulation, which is a crucial consideration when using animal models to study human physiology and disease.
| Feature | Humans | Cynomolgus Macaques | Reference |
|---|---|---|---|
| Expression on Red Blood Cells | Yes | No | nih.gov |
| Expression on Epithelial Tissue | Yes | Yes (e.g., buccal mucosa) | nih.govnih.gov |
| Correlation between Genotype and Phenotype | Generally high | Variable; discrepancies noted | nih.gov |
Phylogenetic Analysis of this compound Expression
The ABO blood group system, to which the A antigen belongs, is not unique to humans but is found in many other primate species, indicating an ancient evolutionary history. nih.govnih.gov Phylogenetic studies reveal that the genetic basis for the A and B antigens has been maintained for at least 20 million years, suggesting that this polymorphism has been subject to long-standing balancing selection. nih.gov This form of selection maintains diversity within a population, likely due to co-evolution with pathogens. nih.gov
The expression pattern of ABO antigens, including the type 2 A antigen, displays significant phylogenetic variation. In humans and great apes (hominoids), these antigens are found on the surface of red blood cells and are also widely distributed in various epithelial tissues. nih.govnih.gov However, in Old World monkeys, ABO antigens are notably absent from red blood cells but are expressed in other tissues. nih.gov In New World monkeys, the expression is further restricted, with an absence from the vascular endothelium as well. nih.gov This differential expression across primate lineages suggests that the role of these antigens on red blood cells is a more recent evolutionary development, specific to the hominoid lineage.
Genetic analyses have shown that the A and B alleles of the ABO gene, which encode the glycosyltransferases responsible for synthesizing the A and B antigens, are shared across different primate species. nih.gov However, the loss-of-function O alleles appear to be species-specific, arising independently in different lineages. nih.gov The persistence of the A and B alleles across species points to a trans-species polymorphism, where the same genetic variants are maintained through speciation events. nih.gov
The selective pressures driving the maintenance of the ABO polymorphism are thought to be related to host-pathogen interactions. nih.gov The carbohydrate structures of blood group antigens can act as receptors for pathogens, and the variation in these structures within and between species can influence susceptibility to infectious diseases. nih.govnih.gov For instance, the composition of Helicobacter pylori strains appears to have evolved in response to the ABO blood group frequencies in human populations. nih.gov
Table 1: Phylogenetic Distribution of ABO Antigen Expression
| Primate Group | Red Blood Cell Expression | Epithelial/Endothelial Tissue Expression |
| Hominoids (Humans, Great Apes) | Present | Widespread |
| Old World Monkeys | Absent | Present in various tissues |
| New World Monkeys | Absent | Absent from vascular endothelium; present in other tissues |
Interspecies Variations in this compound Structure and Function
While the fundamental structure of the blood group A antigen is determined by the A-transferase enzyme, which adds an N-acetylgalactosamine (GalNAc) residue to a precursor H antigen, there are subtle variations in its presentation and density across species and even within human populations. nih.gov The this compound is built upon a type 2 precursor chain, which is the most common type found on human red blood cells. nih.govnih.gov
In humans, variations in the A-transferase enzyme lead to different subgroups of blood type A, most notably A1 and A2. A1 individuals express a higher density of A antigens on their red blood cells compared to A2 individuals. nih.govmedcraveonline.com This quantitative difference is also associated with qualitative differences in the types of A antigen structures present. medcraveonline.comresearchgate.net
Functionally, the interspecies variations in the expression of this compound have significant implications. The absence of this antigen on the red blood cells of Old and New World monkeys suggests that its role in these species is primarily related to tissue function rather than erythrocyte biology. nih.gov In tissues, these antigens are involved in cell-cell recognition, cell signaling, and interactions with the microbiome and pathogens. nih.govtandfonline.com
The expression of histo-blood group antigens, including the A antigen, can serve as a host susceptibility factor for various pathogens. For example, certain strains of rotavirus, a common cause of diarrheal disease, have been shown to bind to type A antigens, and this interaction can be a determinant of the virus's host range. nih.govtandfonline.com The variation in A antigen expression across species could therefore influence their susceptibility to specific viral and bacterial infections.
Furthermore, the presence of blood group A antigens in secretions, a trait governed by the "secretor" status of an individual, also varies. While all primates are considered "secretors" of ABH substances, the specific types and amounts of antigens secreted can differ. nih.gov These secreted antigens can play a protective role by neutralizing pathogens before they can bind to host cells.
Table 2: Interspecies and Intraspecies Variations in Type 2 A Antigen Expression
| Species/Group | Primary Site of Expression | Key Structural/Functional Variations |
| Humans (A1 subgroup) | Red blood cells, epithelial tissues, secretions | High density of A antigen on RBCs. nih.gov |
| Humans (A2 subgroup) | Red blood cells, epithelial tissues, secretions | Lower density of A antigen on RBCs compared to A1. nih.govmedcraveonline.com |
| Chimpanzees | Primarily type A blood, with type O less common; expressed on RBCs and in tissues. anthropogeny.org | Variable A subgroups reported. nih.gov |
| Gorillas | Exclusively type B; A antigen absent. anthropogeny.org | N/A |
| Orangutans | Express A, B, and O types; present on RBCs and in tissues. anthropogeny.org | Variable A and B subgroups reported. nih.gov |
| Old World Monkeys | Epithelial tissues and secretions; absent on RBCs. nih.gov | Function primarily related to tissue biology. |
| Rabbits | Duodenum and other epithelial tissues. | Some strains of Rabbit Hemorrhagic Disease Virus (RHDV) bind to A type 2 antigens. plos.org |
Pathobiological Implications and Glycosylation Changes Involving Blood Group a Antigen Hexaose Type 2
Blood Group A Antigen Hexaose Type 2 in Host-Pathogen Interactions
Blood group antigens on cell surfaces act as potential receptors for a variety of pathogens, influencing susceptibility to infections. bohrium.comnih.gov The specific carbohydrate sequence of the Blood Group A antigen can be recognized and bound by adhesins or other surface proteins on bacteria, viruses, and parasites, facilitating colonization and infection.
The attachment of bacteria to host epithelial surfaces is a critical first step in many infections, and blood group antigens often serve as the docking sites for bacterial adhesins. bohrium.com While research frequently focuses on the terminal structures, these findings are directly relevant to the hexaose type 2 antigen which presents this key epitope. For instance, the M1 protein of Streptococcus pyogenes (group A streptococcus, GAS) demonstrates an affinity for terminal galactose structures found in blood group antigens, mediating the pathogen's attachment to host cells. nih.gov Similarly, the BabA adhesin of Helicobacter pylori is known to bind to the H antigen, the precursor to the A antigen, facilitating gastric colonization. bohrium.comnih.gov The expression of these antigens on mucosal surfaces can, therefore, be a determining factor in an individual's susceptibility to colonization by such pathogens. nih.gov
Table 1: Bacterial Interactions with A-Antigen and Related Structures
| Bacterium | Bacterial Adhesin/Component | Host Glycan Recognized | Pathobiological Consequence | Reference |
|---|---|---|---|---|
| Streptococcus pyogenes | M1 Protein | Terminal galactose blood group structures | Mediates attachment to oral epithelial cells | nih.gov |
| Helicobacter pylori | Blood group antigen binding adhesin (BabA) | H antigen (precursor to A antigen), Lewis b | Adherence to gastric mucosa | bohrium.comnih.gov |
| Haemophilus influenzae | Fimbriae | AnWj blood group antigen | Adherence to epithelial cells and RBCs | bohrium.com |
Viruses often exploit host cell surface glycans for attachment and entry. creative-diagnostics.comprospecbio.com There is significant evidence that the Blood Group A antigen can directly influence viral infectivity. Notably, the receptor-binding domain (RBD) of SARS-CoV-2, the virus responsible for COVID-19, exhibits a binding preference for blood group A antigens. unmc.edu Studies have demonstrated that SARS-CoV-2 preferentially infects cells that express the blood group A antigen, establishing a direct molecular link between this blood group and increased susceptibility to infection. unmc.edunih.gov This interaction is thought to facilitate the virus's engagement with the host cell, augmenting its entry. unmc.edu The presence of blood group A antigens on mucosal epithelial tissues is therefore a critical factor in the initial stages of viral pathogenesis. nih.govnih.gov
The role of blood group antigens is well-documented in parasitic infections, particularly malaria. The parasite Plasmodium falciparum utilizes these antigens in a process called rosetting, where infected red blood cells (RBCs) bind to uninfected RBCs, a phenomenon associated with severe malaria. nih.govresearchgate.net Research has identified the blood group A antigen as a crucial coreceptor in this process. nih.govnih.gov Parasites show a distinct preference for forming rosettes with blood group A erythrocytes, and these rosettes are typically larger and more robust compared to those formed with group O red cells. nih.govresearchgate.net
Selective enzymatic removal of the A antigen from the surface of uninfected RBCs eliminates the parasite's preference for these cells, though rosette formation can still occur via other receptors. nih.govnih.gov Furthermore, soluble forms of the A antigen can effectively inhibit rosette formation in cultures using blood group A RBCs. nih.govnih.gov This indicates that parasite-derived ligands on the surface of infected erythrocytes, such as PfEMP1, directly recognize and bind to the blood group A structure on neighboring cells, contributing to the sequestration of red blood cells and the pathology of the disease. nih.gov
Aberrant Expression of this compound in Disease States (mechanistic focus)
The biosynthesis of complex glycans like the Blood Group A antigen is a highly regulated process involving a series of specific glycosyltransferases. youtube.comglycopedia.eu Dysregulation of these enzymatic pathways is a common feature in several diseases, leading to altered glycan structures on the cell surface which can drive pathology. nih.gov
Aberrant glycosylation is a universal hallmark of cancer. nih.govnih.gov Malignant transformation is frequently associated with changes in the expression of glycosyltransferases and glycosidases, the enzymes responsible for building and trimming glycan chains. nih.govnih.gov This leads to the expression of altered glycan structures, known as tumor-associated carbohydrate antigens (TACAs). nih.gov
In the context of the Blood Group A antigen, several changes can occur:
Loss of Antigen: Many cancers, particularly those of epithelial origin, show a downregulation or complete loss of blood group A or B antigen expression. glycoforum.gr.jp This can result from decreased activity of the specific A-transferase (an α-1,3-N-acetylgalactosaminyltransferase) that adds the terminal GalNAc to the H antigen precursor. youtube.comyoutube.com
Accumulation of Precursors: The incomplete synthesis of the A antigen can lead to the accumulation and exposure of precursor structures. nih.gov These truncated glycans, such as the Tn antigen (GalNAcα-Ser/Thr) and the T antigen (Galβ1,3GalNAcα-Ser/Thr), are considered pan-carcinoma antigens and are rarely found in normal adult tissues. plos.org
Neo-expression: In some cases, tumors in individuals of blood group O or B may begin to express A-like antigens, a phenomenon resulting from the aberrant activation of the normally silent A-transferase gene.
These changes in cell surface glycosylation are not mere bystanders; they actively contribute to cancer progression by influencing cell adhesion, motility, and immune evasion. glycoforum.gr.jpnih.gov For example, altered glycosylation of adhesion molecules like integrins can affect cell-matrix interactions and promote metastasis. glycoforum.gr.jp Furthermore, the presentation of these aberrant glycans can modify how tumor cells are seen by the immune system. Glycosylation of the cancer-associated protein MUC1 with simple O-glycans (like those related to the A antigen) has been shown to enhance its uptake and presentation by MHC class II molecules, which activates CD4+ T-helper cells and antibody responses. plos.org Conversely, this same glycosylation can inhibit MHC class I presentation, thereby blocking the activation of cytotoxic CD8+ T cells that are crucial for killing cancer cells. plos.org
Table 2: Glycosylation Dysregulation of A-Antigen in Cancer
| Mechanism of Dysregulation | Molecular Change | Resulting Glycan Profile | Functional Consequence | Reference |
|---|---|---|---|---|
| Enzyme Downregulation | Decreased activity of A-transferase | Loss of Blood Group A antigen; accumulation of H antigen | Altered cell recognition and adhesion | glycoforum.gr.jpyoutube.com |
| Incomplete Synthesis | Premature termination of O-glycan elongation | Expression of truncated structures (e.g., Tn, T antigens) | Creation of tumor-specific antigens, immune modulation | nih.govplos.org |
| Inhibited Processing | Changes in glycan processing pathways | Altered presentation on key proteins (e.g., MUC1) | Inhibition of CD8+ T cell response; promotion of CD4+ T cell/antibody response | plos.org |
Autoimmune diseases arise when the immune system mistakenly targets and attacks the body's own cells and tissues. mdpi.com The molecular recognition of self-antigens is a central event in this process. While direct evidence linking the this compound to specific autoimmune conditions is limited, established immunological principles suggest potential mechanisms for its involvement.
One primary mechanism is molecular mimicry . This occurs when a foreign antigen from an infectious agent shares structural similarity with a self-antigen. An immune response generated against the pathogen could cross-react with the similar self-antigen, leading to autoimmune damage. Given that numerous bacteria and viruses interact with blood group antigens, it is plausible that a microbial glycan could mimic the structure of the Blood Group A antigen, triggering a cross-reactive autoimmune response.
Another potential mechanism involves the generation of neo-antigens . As seen in cancer, cellular stress or disease processes can lead to aberrant glycosylation, altering the structure of self-antigens. nih.gov If the this compound were to be modified or presented in an abnormal context on cell surfaces, it could be perceived as foreign by the immune system, breaking self-tolerance and initiating an autoimmune reaction. This would be a form of Type II hypersensitivity, where antibodies (IgG or IgM) bind to antigens on the surface of host cells, leading to their destruction via complement activation or antibody-dependent cellular cytotoxicity. wikipedia.org The human leukocyte antigen (HLA) system, which presents antigens to T cells, plays a critical role in determining susceptibility to autoimmune diseases, and variations in HLA molecules could influence whether a glycan structure like the A antigen is recognized as self or foreign. mdpi.com
Inflammatory Processes and this compound Glycan Remodeling
The blood group A antigen, including its hexaose type 2 form, is increasingly implicated in various inflammatory processes. While direct evidence detailing the specific remodeling of the this compound glycan during inflammation is an evolving area of research, compelling associations have been drawn between blood type A and susceptibility to or severity of certain inflammatory conditions.
Research has identified blood type A as a potential risk factor in inflammatory syndromes such as Acute Respiratory Distress Syndrome (ARDS). nih.gov Studies have shown that in specific populations, individuals with blood type A have a heightened risk of developing ARDS following major trauma or severe sepsis. nih.gov ARDS is fundamentally a syndrome of widespread inflammation, endothelial dysfunction, and microthrombosis. nih.gov This suggests that the presence of the A antigen on cell surfaces may influence the host's inflammatory response to systemic insults.
Furthermore, the role of blood group A antigens has been highlighted in infectious diseases that trigger significant inflammatory cascades. For instance, studies on SARS-CoV-2 have demonstrated that the virus's receptor-binding domain (RBD) exhibits a binding preference for blood group A antigens. bidmc.org This interaction is believed to enhance the ability of the virus to infect host cells expressing the A antigen, providing a direct molecular link between this blood group and increased susceptibility to infection. bidmc.org
Glycan remodeling is a known feature of the inflammatory response. In chronic inflammatory and autoimmune diseases, changes in the glycosylation of plasma proteins, particularly immunoglobulins (IgG), are well-documented. nih.gov A common alteration is a decrease in the galactosylation of IgG, resulting in "agalactosylated" antibodies. nih.gov These agalactosylated IgG molecules are considered to be more pro-inflammatory. While this describes a general change in glycosylation during inflammation rather than specific remodeling of the blood group A antigen itself, it underscores the principle that the inflammatory environment can significantly alter glycan structures, thereby modulating immune responses. nih.gov The enzymes responsible for synthesizing blood group antigens, glycosyltransferases, could theoretically be affected by the inflammatory milieu, potentially altering antigen presentation and function.
Table 1: Research Findings on Blood Group A and Inflammatory Processes
| Condition | Association with Blood Group A | Key Finding | Reference |
|---|---|---|---|
| Acute Respiratory Distress Syndrome (ARDS) | Increased risk in white patients with major trauma and severe sepsis. | Suggests a role for ABO glycans in ARDS susceptibility. | nih.gov |
| SARS-CoV-2 Infection | Enhanced viral infection. | The virus's receptor-binding domain preferentially binds to blood group A antigens. | bidmc.org |
| General Inflammation | Altered antibody glycosylation. | Inflammatory conditions are associated with an increase in agalactosylated, pro-inflammatory IgG antibodies. | nih.gov |
| Various Diseases | Association with different pathologies. | Blood group A has been linked to a higher incidence of certain cancers and viral transmissions. | nih.gov |
Mechanistic Insights into this compound in Immunological Tolerance Breakdowns
Immunological tolerance is the crucial process by which the immune system learns to recognize and not attack the body's own cells and tissues ("self-antigens"). wikipedia.orgtaylorandfrancis.com This is achieved through central tolerance, which eliminates self-reactive immune cells in the thymus and bone marrow, and peripheral tolerance, which controls self-reactive cells that escape to the circulation. wikipedia.orgakadeum.com A breakdown in these mechanisms can lead to autoimmune diseases, where the immune system mistakenly targets self-antigens. taylorandfrancis.com
Several mechanisms could potentially explain how a self-antigen like the this compound might be involved in the breakdown of tolerance:
Molecular Mimicry: This occurs when a foreign antigen from a pathogen shares structural similarity with a self-antigen. fiveable.me An immune response mounted against the pathogen can then cross-react with the similar self-antigen, leading to autoimmunity. fiveable.memdpi.com It is conceivable that certain bacterial or viral antigens could mimic structures within the blood group A antigen, triggering a cross-reactive autoimmune response in susceptible individuals.
Altered Antigen Presentation: During inflammation or infection, there can be an increase in the expression of molecules that present antigens to the immune system (like MHC class II molecules). mdpi.com This heightened presentation of self-antigens, potentially in a modified or "neo-antigen" form due to inflammatory damage, could activate previously dormant self-reactive T cells.
Breakdown of Regulatory Control: Regulatory T cells (Tregs) are essential for maintaining peripheral tolerance by suppressing self-reactive immune cells. akadeum.comnumberanalytics.com A defect in Treg function or number could allow immune responses against self-antigens, including blood group antigens, to proceed unchecked.
While large-scale studies have sometimes yielded inconsistent findings regarding the association between ABO blood groups and susceptibility to various autoimmune diseases, the potential for these antigens to play a role in specific disease manifestations remains. nih.govresearchgate.net The higher frequency of certain clinical features in patients with specific blood types suggests that these cell-surface glycans may influence the pathological course of autoimmune responses. nih.gov
Table 2: Mechanisms in the Breakdown of Immunological Tolerance
| Mechanism | Description | Potential Relevance to Blood Group Antigens |
|---|---|---|
| Central Tolerance Failure | Self-reactive T and B cells are not properly eliminated during their development in the thymus and bone marrow. wikipedia.org | Autoreactive lymphocytes recognizing glycan structures could escape deletion. |
| Peripheral Tolerance Failure | Mechanisms controlling self-reactive cells in peripheral tissues, such as suppression by regulatory T cells (Tregs), fail. wikipedia.orgakadeum.com | A breakdown in Treg function could permit an immune response against blood group antigens on various tissues. |
| Molecular Mimicry | A foreign antigen from a pathogen resembles a self-antigen, leading to a cross-reactive immune response. fiveable.me | Pathogen glycans could mimic the Blood group A antigen, initiating an autoimmune attack. |
| Epitope Spreading | An immune response to one part of a self-antigen spreads to other parts of the same or different antigens. fiveable.me | Initial damage to a tissue could expose blood group antigens, leading to a secondary autoimmune response against them. |
Table 3: Compound Names
| Compound Name |
|---|
| This compound |
| GalNAc (N-acetylgalactosamine) |
| Fuc (Fucose) |
| Gal (Galactose) |
| GlcNAc (N-acetylglucosamine) |
| Glc (Glucose) |
Advanced Methodologies for the Study of Blood Group a Antigen Hexaose Type 2
Glycan Array Technology for Comprehensive Binding Profiling of Blood Group A Antigen Hexaose Type 2
Glycan array technology provides a powerful high-throughput platform for characterizing the binding specificity of carbohydrate-binding proteins (lectins), antibodies, and pathogens to a wide range of glycans. In this technique, a library of glycans, including this compound, is immobilized on a solid surface, such as a glass slide. This array is then incubated with a fluorescently labeled protein or other potential binding partner. The resulting fluorescence pattern reveals the binding affinity of the analyte to each specific glycan on the array.
While comprehensive binding profiles specifically for this compound are not extensively detailed in publicly available literature, the methodology allows for the screening of numerous interactions simultaneously. For instance, such arrays can be used to identify endogenous human lectins that recognize this antigen, or to determine the specificity of bacterial and viral adhesins, providing insights into host-pathogen interactions. The data generated from these arrays are crucial for understanding the biological recognition events mediated by this blood group antigen.
Chemoenzymatic Synthesis and Modification of this compound for Research Probes
The generation of well-defined glycans for functional studies and as research probes is a significant challenge. Chemoenzymatic synthesis, which combines the flexibility of chemical methods with the high selectivity of enzymatic reactions, is a key strategy for producing complex oligosaccharides like this compound.
Enzymatic Synthesis of Defined this compound Structures
Enzymatic synthesis offers a highly efficient and stereospecific route to complex glycans. This approach utilizes a panel of specific glycosyltransferases to sequentially add monosaccharide units to a growing oligosaccharide chain. The synthesis of this compound would involve a series of enzymatic steps, each catalyzed by a specific glycosyltransferase. The process would typically start from a simpler precursor oligosaccharide. The expression of key glycosyltransferases is a determining factor in the biosynthesis of such glycan structures. jinpanbio.com
A potential enzymatic pathway for the synthesis of this compound is outlined below:
| Step | Precursor | Enzyme | Monosaccharide Donor | Product |
| 1 | Lactose | β-1,3-N-acetylglucosaminyltransferase | UDP-GlcNAc | N-Acetyllactosamine |
| 2 | N-Acetyllactosamine | β-1,3-galactosyltransferase | UDP-Gal | Lc3 |
| 3 | Lc3 | β-1,6-N-acetylglucosaminyltransferase | UDP-GlcNAc | I-antigen |
| 4 | I-antigen | α-1,2-fucosyltransferase | GDP-Fuc | H antigen type 2 |
| 5 | H antigen type 2 | α-1,3-N-acetylgalactosaminyltransferase | UDP-GalNAc | This compound |
This table represents a putative enzymatic synthesis pathway. The exact enzymes and intermediates can vary.
Chemical Synthesis of this compound Analogues
Chemical synthesis provides access to a wide variety of glycan analogues that may not be accessible through enzymatic routes. This includes the incorporation of non-natural monosaccharides, fluorescent tags, or other functionalities for use as research probes. The total chemical synthesis of a complex oligosaccharide like this compound is a challenging endeavor that requires a multi-step process involving the preparation of protected monosaccharide building blocks and their sequential assembly.
The synthesis of analogues allows for the investigation of structure-activity relationships. For example, by systematically modifying specific hydroxyl groups or introducing different functional groups, researchers can probe the critical features of the hexaose required for recognition by a particular protein.
Advanced Imaging Techniques for Localizing this compound in situ
Visualizing the precise location of specific glycans within cells and tissues is crucial for understanding their biological context. Advanced imaging techniques, such as immunohistochemistry and fluorescence microscopy, can be employed for the in situ localization of this compound.
Immunohistochemistry utilizes specific antibodies that recognize and bind to the antigen. These antibodies are typically labeled with an enzyme or a fluorophore, allowing for the visualization of the antigen's distribution within a tissue sample. For example, products such as "HighDef® IHC chromogen substrate (AEC, stable)" can be used in such applications. jinpanbio.com The availability of monoclonal antibodies specific for Blood group A structures is essential for this approach.
Fluorescence microscopy, particularly when combined with fluorescently labeled probes generated through chemical synthesis, offers high-resolution imaging of the antigen's subcellular localization. These probes can be designed to be cell-permeable or targeted to specific organelles, providing dynamic information about the glycan's trafficking and localization.
Development of Novel Biosensors for this compound Detection (research tool development)
The development of sensitive and specific biosensors for the detection of this compound is an emerging area of research. These tools are valuable for a variety of applications, including diagnostics and basic research.
One promising approach is the use of surface plasmon resonance (SPR) biosensors. In this label-free technique, the glycan is immobilized on a sensor chip. The binding of a protein or other molecule to the glycan causes a change in the refractive index at the sensor surface, which is detected in real-time. This allows for the quantitative analysis of binding kinetics and affinity.
Electrochemical biosensors represent another modality for glycan detection. These sensors can be designed based on various principles, such as changes in capacitance or impedance upon binding of the target analyte to a glycan-functionalized electrode. The development of such biosensors requires the stable immobilization of the this compound onto the sensor surface in a manner that preserves its natural conformation and binding activity.
Future Perspectives and Interdisciplinary Approaches in Blood Group a Antigen Hexaose Type 2 Research
Systems Glycobiology Approaches to Blood Group A Antigen Hexaose Type 2 Networks
Systems glycobiology aims to understand the function of glycans within the context of complex biological systems. Instead of studying the this compound in isolation, this approach investigates its interactions within the "glycome"—the entire complement of sugars in an organism. The antigen is not a solitary entity but part of glycoproteins and glycolipids on cell surfaces, where it contributes to the formation of the glycocalyx. nih.gov This dense layer of carbohydrates mediates a vast array of cellular processes.
Future research will focus on mapping the intricate network of interactions involving this antigen. This includes its binding to endogenous lectins (carbohydrate-binding proteins), which can trigger cell signaling pathways, and its role in modulating cell-cell adhesion. nih.gov Large-scale initiatives like the Human Glycome Project are dedicated to mapping the structures and functions of human glycans, including blood group antigens. human-glycome.orghuman-glycome.org By integrating glycomic data with genomic and proteomic information, researchers can build comprehensive models of cellular networks. These models will help elucidate how variations in the expression of the this compound, influenced by both genetic and environmental factors, can impact health and disease. human-glycome.org Understanding these networks is crucial for deciphering the full physiological and pathological functions of this complex glycan. nih.gov
Integration of Artificial Intelligence and Machine Learning in this compound Studies
The immense complexity of glycan structures and their interactions presents a significant challenge for traditional research methods. Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to navigate this complexity and accelerate discoveries related to the this compound. nih.gov
ML models are being developed to predict and analyze protein-glycan interactions with remarkable accuracy. rsc.org These models can screen vast libraries of proteins to identify novel binding partners for the A antigen hexaose, offering insights into its biological functions. By learning from large datasets derived from techniques like glycan microarray analysis, these computational tools can predict the binding strength and specificity of interactions, guiding further experimental validation. rsc.orgbiorxiv.org
Furthermore, deep learning approaches are being applied to genomic data to predict blood group phenotypes with high accuracy from genotype information. isbtweb.orgnih.govplos.org This can help in identifying individuals with specific subtypes of the A antigen for research and clinical purposes. The development of specialized ML benchmarks and models is creating a new era of quantitative computational glycobiology, where the properties and interactions of specific glycans like the this compound can be modeled and predicted. arxiv.org
Below is a table of selected AI and ML models and their applications in glycan research:
| Model/Method | Application in Glycobiology | Potential Relevance for this compound |
| GlyNet | A multi-task neural network that predicts the relative binding strengths between glycans and a wide range of glycan-binding proteins. rsc.orgnih.gov | Predicting novel protein interactions with the hexaose antigen, helping to uncover its biological network and potential roles in cellular signaling. |
| MCNet | A machine learning model that uses an atom-level representation of glycans to predict protein-glycan binding strength, unifying data from different experimental sources. biorxiv.org | Facilitating the integration of diverse datasets to build a more comprehensive understanding of the hexaose's binding profile, including interactions with glycomimetic compounds. |
| LectinOracle | A deep learning model combining transformer-based representations for proteins and graph convolutional neural networks for glycans to predict their interaction. nih.gov | Providing residue-level information on how proteins bind to the hexaose, which is critical for designing targeted inhibitors or modulators of these interactions. |
| Random Forest / CNN Models | Classification algorithms used to predict blood group antigens from genotyping data with high accuracy. nih.govplos.org | Aiding in the large-scale screening of donor populations to identify individuals with specific A antigen subtypes for targeted research on the hexaose. |
This table is based on data from cited research articles and provides an interactive overview of AI tools in glycobiology.
Unraveling the Role of this compound in Emerging Pathogens
Blood group antigens are increasingly recognized as playing a direct role in host susceptibility to infectious diseases by acting as receptors for pathogens. nih.govasm.orgresearchgate.net Viruses, bacteria, and parasites often exploit cell surface glycans, such as the Blood group A antigen, to attach to and invade host cells. tandfonline.comnih.gov The specific structure of the this compound can therefore be a critical factor in the pathogenesis of various infectious agents.
For example, certain strains of influenza virus and norovirus have been shown to bind preferentially to A-type antigens. The presence of the terminal N-acetylgalactosamine on the hexaose structure can serve as a docking site for pathogen adhesins. As new pathogens emerge, a key area of research will be to rapidly screen them for their ability to bind to a panel of blood group antigens, including the type 2 A hexaose.
This line of inquiry is crucial for several reasons:
Understanding Disease Susceptibility: It can explain why individuals with blood type A may be more or less susceptible to certain emerging infectious diseases. nih.gov
Developing Therapeutics: The antigen itself or a synthetic mimic could be used as a decoy to bind to pathogens and prevent them from infecting host cells.
Informing Public Health: Knowledge of these interactions can help in risk stratification and the development of public health strategies during an outbreak. nih.gov
The table below lists examples of pathogens whose interaction with host cells is influenced by ABO antigens.
| Pathogen | Disease | Association with ABO Blood Group |
| Helicobacter pylori | Gastritis, Peptic Ulcers | Binds to Lewis b and H antigens, with some studies suggesting blood group O individuals are more susceptible to ulcers. tandfonline.com |
| Norovirus | Gastroenteritis | Certain strains show preferential binding to A, B, or H antigens, influencing individual susceptibility. |
| Vibrio cholerae | Cholera | Individuals with blood group O have been shown to experience more severe disease. nih.gov |
| Plasmodium falciparum | Malaria | While primarily associated with the Duffy antigen, ABO group can influence disease severity. |
| SARS-CoV-2 | COVID-19 | Early studies suggested a potential link between ABO blood groups and disease severity, though the mechanism is still under investigation. |
This table provides an interactive summary of pathogen associations with ABO blood groups, based on cited research.
Ethical Considerations in Glycobiology Research Pertaining to this compound
As research into the this compound expands, particularly through large-scale projects involving human samples, it is imperative to navigate the associated ethical, legal, and social implications (ELSI). cancer.gov Research in this area relies on human biospecimens (e.g., blood, tissues) and the associated data, which raises several key ethical concerns. nih.govphenomicsaustralia.org.au
Informed Consent: A cornerstone of ethical research is ensuring that participants provide voluntary and informed consent. phenomicsaustralia.org.ausolubilityofthings.com For glycobiology research, this means participants must understand that their samples will be used to study complex molecules like glycans, and they should be informed about the potential for their data to be used in future, unspecified research, especially in the context of biobanking. nih.gov
Privacy and Confidentiality: Glycomic and genomic data are inherently personal. Research findings could reveal information about an individual's predisposition to certain diseases. nih.gov Therefore, robust measures must be in place to de-identify data and protect the privacy of research participants to prevent potential discrimination or stigmatization. solubilityofthings.comnih.gov
Data Sharing and Governance: Large-scale projects like the Human Glycome Atlas aim to create centralized databases for the benefit of the scientific community. oup.comnih.gov This requires clear governance structures for biobanks and data repositories. cancer.gov These structures must define who has access to samples and data, for what purposes, and how to handle incidental findings—unexpected health-related information discovered during research.
Justice and Beneficence: The principles of justice and beneficence require that the benefits and burdens of research are distributed fairly. ifcc.org This includes ensuring that diverse populations are included in glycomic studies to understand the full spectrum of human glycan diversity. It also means that the knowledge gained from this research should eventually be translated into health benefits that are accessible to all. nih.gov Adherence to established ethical guidelines, such as those outlined in the Belmont Report and the Declaration of Helsinki, is fundamental to ensuring that the pursuit of knowledge respects the rights and welfare of human participants. phenomicsaustralia.org.auifcc.org
Q & A
Q. What structural features differentiate Blood Group A antigen hexaose type 2 (A-Hexa-T2) from type 1 and other subtypes?
A-Hexa-T2 is distinguished by its glycan linkage configuration. Unlike type 1 (β1-3 linkage between galactose and N-acetylglucosamine), type 2 antigens exhibit a β1-4 linkage, which alters antigen-antibody binding specificity. Structural validation requires techniques like nuclear magnetic resonance (NMR) and tandem mass spectrometry (MS/MS) to confirm linkage and branching patterns .
Q. What methodological approaches are recommended for synthesizing A-Hexa-T2 with high purity?
Enzymatic synthesis using bacterial glycosyltransferases is a standard method. For example, Escherichia coli-derived enzymes can sequentially add monosaccharides to a precursor backbone, ensuring stereospecificity. Post-synthesis purification via size-exclusion chromatography (SEC) or high-performance liquid chromatography (HPLC) is critical to remove truncated byproducts .
Q. How can researchers quantify A-Hexa-T2 in complex biological samples?
The phenol-sulfuric acid colorimetric assay (Dubois method) is widely used for total carbohydrate quantification due to its sensitivity (detection limit ~1 µg/mL). For subtype-specific detection, negative-ion electrospray ionization mass spectrometry (ESI-MS) coupled with collision-induced dissociation (CID) provides precise identification of hexaose structures .
Advanced Research Questions
Q. How can experimental variability in A-Hexa-T2-antibody binding assays be addressed?
Contradictions in binding affinity data often arise from differences in antigen presentation (e.g., immobilized vs. soluble forms). Surface plasmon resonance (SPR) with controlled immobilization (e.g., amine coupling on sensor chips) minimizes steric hindrance. Include controls like HSA conjugates to account for nonspecific interactions, as demonstrated in nanobody inhibition studies .
Q. What strategies resolve discrepancies in A-Hexa-T2 expression across in vitro models?
Variability in antigen expression in cell lines (e.g., renal tubular epithelial cells) may stem from glycosylation enzyme activity. Use CRISPR-Cas9 to knockout competing glycosyltransferases (e.g., FUT2 for H antigen synthesis) or apply glycosidase inhibitors (e.g., swainsonine for α-mannosidase II inhibition) to standardize glycan profiles .
Q. How can A-Hexa-T2 be integrated into studies of ABO-incompatible transplant rejection mechanisms?
Develop primate models expressing A-Hexa-T2 on renal cells to mimic hyperacute rejection. Monitor complement activation (C3a/C5a levels) and antibody-mediated cytotoxicity using flow cytometry. Compare outcomes with type 1 antigen-expressing models to isolate subtype-specific immune responses .
Q. What computational tools are effective for predicting A-Hexa-T2 interactions with lectins or antibodies?
Molecular docking simulations (e.g., AutoDock Vina) paired with structural data from the Protein Data Bank (PDB) can model binding interfaces. Validate predictions using glycan microarrays or glycan-coated nanoparticles in SPR assays .
Methodological Challenges and Solutions
Q. How to address low yields in enzymatic synthesis of A-Hexa-T2?
Optimize reaction conditions:
Q. What quality control measures ensure batch-to-batch consistency in A-Hexa-T2 production?
- Purity : ≥95% by HPLC with evaporative light scattering detection (ELSD).
- Structural fidelity : Validate via ¹H/¹³C NMR chemical shifts (e.g., anomeric proton signals at δ 4.5–5.5 ppm).
- Functional activity : Test antigenicity using monoclonal antibodies (e.g., anti-A mAB 2-8) in hemagglutination assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
